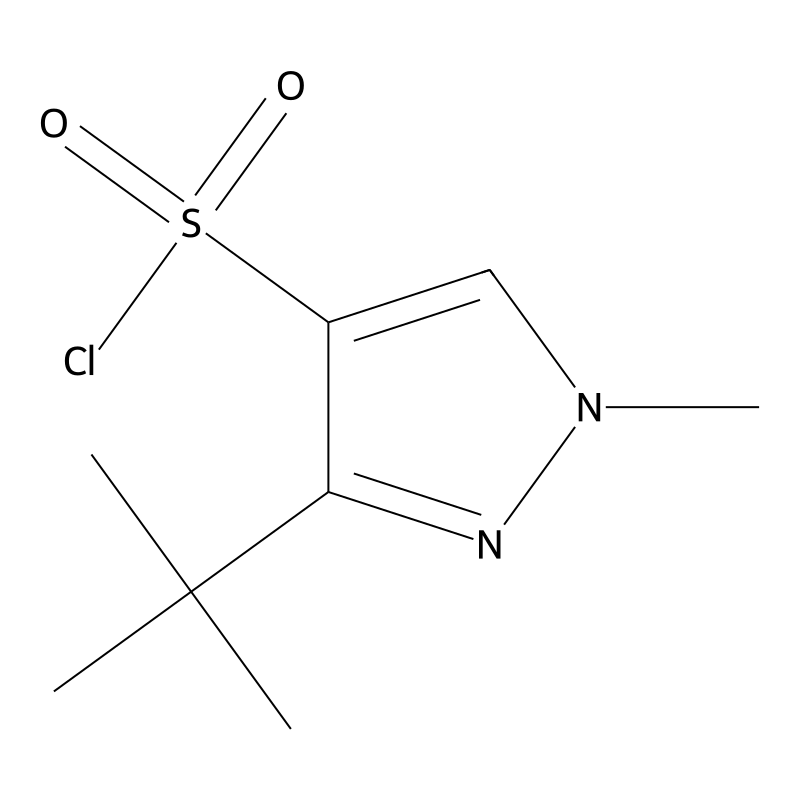

3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is an organic compound characterized by its white to pale yellow crystalline powder form. It has the molecular formula C10H16ClN3O2S and a molecular weight of approximately 277.77 g/mol. This compound is classified as a sulfonyl chloride derivative of pyrazole, which makes it a valuable reagent in organic synthesis, particularly for protecting amines during

The chemical reactivity of 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is largely attributed to the presence of the sulfonyl chloride functional group, which can undergo nucleophilic substitution reactions. This allows it to react with nucleophiles such as amines and alcohols, forming sulfonamide or sulfonate derivatives. The compound can also participate in coupling reactions, making it useful for synthesizing more complex molecules.

Research indicates that 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride exhibits significant biological activity, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a critical target in the treatment of metabolic disorders such as diabetes and obesity, as its inhibition can enhance insulin sensitivity and improve glucose homeostasis. This biological activity positions the compound as a potential pharmacological agent in metabolic disease management.

The synthesis of 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves several key steps:

- Formation of the Pyrazole Ring: This initial step often employs hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of tert-butyl and Methyl Groups: These groups are introduced through alkylation reactions using tert-butyl halides and methyl halides.

- Sulfonylation: The final step involves treating the pyrazole derivative with chlorosulfonic acid to introduce the sulfonyl chloride group .

3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride serves multiple purposes in scientific research and industry:

- Organic Synthesis: It is widely used as a reagent for protecting amines during various chemical transformations.

- Pharmaceutical Development: The compound is utilized in the synthesis of sulfonamide antibiotics and other therapeutic agents.

- Biological Research: Its role as a PTP1B inhibitor makes it valuable in studies related to diabetes and obesity treatment.

Studies on the interactions of 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride reveal its potential to form covalent bonds with nucleophilic sites on proteins, thereby altering their activity. This mechanism underlies its biological effects, particularly in inhibiting specific enzymes involved in metabolic pathways. Continued research is necessary to fully elucidate its interaction profiles and therapeutic potential .

Several compounds share structural similarities with 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, each exhibiting unique properties:

Uniqueness

The unique aspect of 3-tert-butyl-1-methyl-1H-pyrazole-4-sulfonyl chloride lies in its highly reactive sulfonyl chloride group, which allows for versatile chemical transformations that are not possible with its similar counterparts. This reactivity enables the compound to be utilized effectively in various synthetic applications across chemistry and biology .